GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor
GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is an orally available, potent, and reversible inhibitor of type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that play a crucial role in cellular processes by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification is critical in regulating gene expression, RNA processing, DNA damage repair, and signal transduction. Dysregulation of PRMT1, the predominant type I PRMT, has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of GSK3368715, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
GSK3368715 functions as a selective inhibitor of type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. These enzymes are responsible for asymmetric dimethylation of arginine residues (ADMA) on substrate proteins. By inhibiting these enzymes, GSK3368715 blocks the formation of ADMA, leading to a downstream cascade of cellular effects. This inhibition can disrupt oncogenic signaling pathways, impair DNA damage repair mechanisms, and ultimately lead to the suppression of tumor cell proliferation and survival.[1][2]
The following diagram illustrates the central role of PRMT1 in cellular signaling and the point of intervention for GSK3368715.
Caption: Mechanism of action of GSK3368715 in inhibiting PRMT1-mediated protein arginine methylation.
Quantitative Data
In Vitro Inhibitory Activity
GSK3368715 demonstrates potent inhibition of several type I PRMTs, with a particularly high affinity for PRMT1. The following table summarizes the in vitro inhibitory activity of GSK3368715 against a panel of PRMT enzymes.
| Target | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1 | 1.5 - 81 |
| PRMT3 | 48 | 1.5 - 81 |
| PRMT4 | 1148 | 1.5 - 81 |
| PRMT6 | 5.7 | 1.5 - 81 |
| PRMT8 | 1.7 | 1.5 - 81 |
Table 1: In vitro inhibitory activity of GSK3368715 against type I PRMTs.[4]
Preclinical In Vivo Efficacy
The anti-tumor activity of GSK3368715 has been evaluated in various preclinical cancer models. In a BxPC3 pancreatic cancer xenograft model, GSK3368715 demonstrated significant dose-dependent tumor growth inhibition.
| Cancer Model | Dose (mg/kg) | Tumor Growth Inhibition |
| BxPC3 (Pancreatic) | 150 | 78% |
| BxPC3 (Pancreatic) | 300 | 97% |
Table 2: In vivo efficacy of GSK3368715 in a pancreatic cancer xenograft model.[4]
Clinical Pharmacokinetics
A Phase 1 clinical trial (NCT03666988) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK3368715 in patients with advanced solid tumors.[5][6]
| Dose | Cmax (ng/mL) | Tmax (hr) |
| 50 mg QD | 135 (± 68.1) | 1.0 (0.5 - 2.0) |
| 100 mg QD | 308 (± 131) | 1.0 (0.5 - 4.0) |
| 200 mg QD | 634 (± 254) | 1.0 (0.5 - 2.0) |
Table 3: Mean (±SD) plasma pharmacokinetic parameters of GSK3368715 on Day 15 of the Phase 1 trial. Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax.[5]
Clinical Pharmacodynamics
Target engagement was assessed by measuring the levels of asymmetric dimethylarginine (ADMA) on surrogate proteins in peripheral blood mononuclear cells (PBMCs) and tumor biopsies.
| Dose | Tissue | Target Engagement |
| 100 mg QD | PBMCs | Target engagement observed |
| 100 mg QD | Tumor Biopsies | Modest and variable |
Table 4: Pharmacodynamic effects of GSK3368715 in the Phase 1 clinical trial.[5][6]
Experimental Protocols
In Vitro PRMT1 Enzymatic Assay
This protocol describes a typical in vitro assay to determine the IC50 of an inhibitor against PRMT1.
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Reaction Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 1 mM EDTA.
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Enzyme and Inhibitor Incubation: In a 96-well plate, add 0.4 µM of recombinant human PRMT1 enzyme to the reaction buffer. Add varying concentrations of GSK3368715 or vehicle control (DMSO) and incubate for 60 minutes at room temperature.
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Substrate Addition and Methylation Reaction: Add 1 µg of a histone H4 peptide substrate and 1 µM of S-adenosyl-L-[methyl-³H]-methionine to initiate the methylation reaction. Incubate for 60 minutes at room temperature.
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Reaction Termination: Stop the reaction by adding 6X SDS loading buffer and boiling at 95°C for 5 minutes.
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Detection: Separate the reaction products by SDS-PAGE. Visualize the methylated substrate by fluorography. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
In-Cell Western Blot for Cellular PRMT1 Activity
This protocol outlines a method to assess the effect of GSK3368715 on PRMT1 activity within cells.
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Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF7) in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose range of GSK3368715 or DMSO for 48 hours.
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Cell Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
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Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
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Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody specific for asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a) and a normalization antibody (e.g., total histone H4).
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Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
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Imaging and Quantification: Wash the cells and acquire images using an infrared imaging system. Quantify the fluorescence intensity of the H4R3me2a signal and normalize it to the total histone H4 signal to determine the level of PRMT1 inhibition.[7]
Clinical Trial Workflow
The Phase 1 clinical trial (NCT03666988) for GSK3368715 followed a dose-escalation design to determine the safety and tolerability of the drug. The study was terminated early due to a higher-than-expected incidence of thromboembolic events.[5][8]
Caption: Simplified workflow of the Phase 1 clinical trial for GSK3368715 (NCT03666988).
Conclusion
GSK3368715 is a potent and selective inhibitor of type I PRMTs with demonstrated preclinical anti-tumor activity. While its clinical development was halted due to safety concerns, the study of GSK3368715 has provided valuable insights into the therapeutic potential of targeting PRMT1 in cancer. The data and protocols presented in this guide serve as a resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the role of protein arginine methylation in disease and the development of novel therapeutic agents.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
